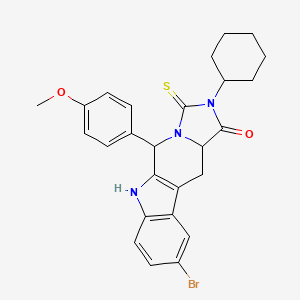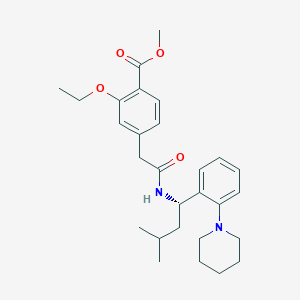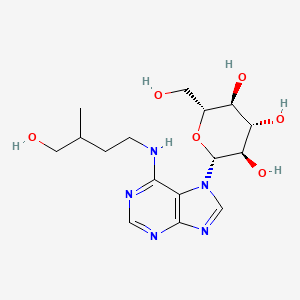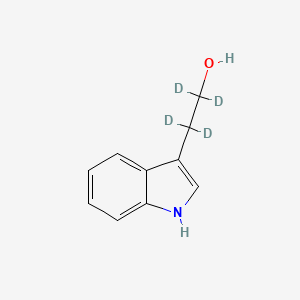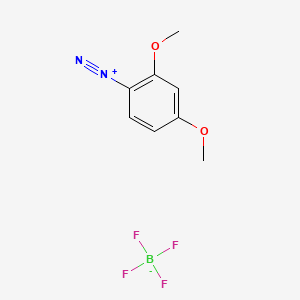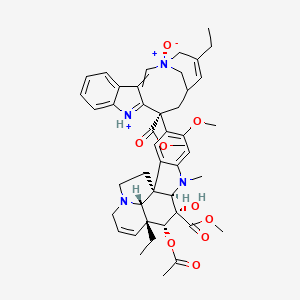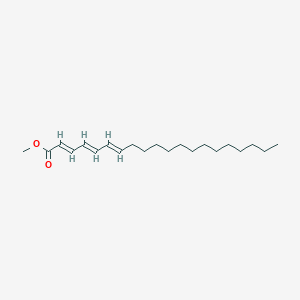
Methyl eicosatrienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl eicosatrienoate is a methyl ester of eicosatrienoic acid, a polyunsaturated fatty acid It is characterized by the presence of three double bonds in its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl eicosatrienoate can be synthesized through the esterification of eicosatrienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the pure methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the transesterification of triglycerides containing eicosatrienoic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl eicosatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogen gas and a metal catalyst, such as palladium on carbon.
Substitution: The ester group can be hydrolyzed to form eicosatrienoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and osmium tetroxide.
Reduction: Hydrogen gas and palladium on carbon are typically used.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products Formed
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated methyl eicosanoate
Substitution: Eicosatrienoic acid, methanol
Wissenschaftliche Forschungsanwendungen
Methyl eicosatrienoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studies have shown its role in modulating inflammatory responses and its potential as an anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating inflammatory skin disorders and other conditions.
Industry: It is used in the production of biodiesel and as a component in various industrial formulations.
Wirkmechanismus
The mechanism by which methyl eicosatrienoate exerts its effects involves its incorporation into cell membranes, where it can displace other fatty acids and alter membrane fluidity. This displacement can reduce the availability of arachidonic acid, a precursor to pro-inflammatory eicosanoids, thereby reducing inflammation. Additionally, it may interact with specific receptors and signaling pathways involved in inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Methyl eicosatrienoate can be compared with other similar compounds, such as:
Methyl linolenate: Another polyunsaturated fatty acid methyl ester with three double bonds, but with a different carbon chain length and double bond positions.
Methyl arachidonate: A methyl ester of arachidonic acid, which has four double bonds and is a key precursor to pro-inflammatory eicosanoids.
Methyl oleate: A monounsaturated fatty acid methyl ester with one double bond, commonly found in various oils.
This compound is unique due to its specific double bond positions and its potential anti-inflammatory properties, which distinguish it from other fatty acid methyl esters.
Eigenschaften
Molekularformel |
C21H36O2 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
methyl (2E,4E,6E)-icosa-2,4,6-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h15-20H,3-14H2,1-2H3/b16-15+,18-17+,20-19+ |
InChI-Schlüssel |
OTGPOJAJEGAHRA-LVJOJNLGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


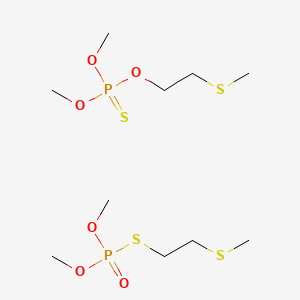

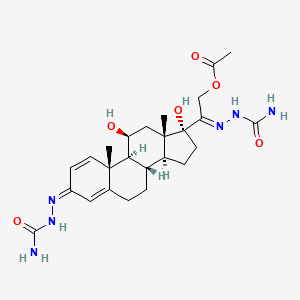
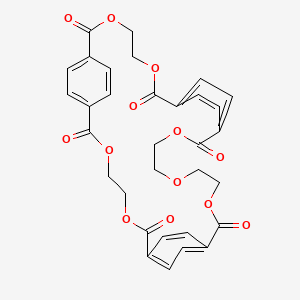
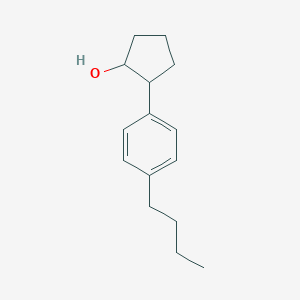
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

